6-AMino-1-naphthol-3-sulfonic Acid Hydrate
Overview
Description
6-Amino-1-naphthol-3-sulfonic acid hydrate is a chemical compound with the molecular formula C10H9NO4S.H2O. . This compound is a derivative of naphthalene, substituted with an amino group, a hydroxyl group, and a sulfonic acid group. It is commonly used in the synthesis of dyes and pigments due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-naphthol-3-sulfonic acid hydrate typically involves the sulfonation of 1-naphthol followed by nitration and reduction steps. The process can be summarized as follows:
Sulfonation: 1-naphthol is treated with sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated product is then nitrated using nitric acid to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity. The final product is often purified by crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-naphthol-3-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be further reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron in hydrochloric acid are used.
Substitution: Sulfonation reactions often use sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Sulfonamides and other substituted naphthalenes.
Scientific Research Applications
6-Amino-1-naphthol-3-sulfonic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: It is employed in biochemical assays and as a staining agent.
Industry: It is used in the production of colorants for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 6-amino-1-naphthol-3-sulfonic acid hydrate involves its ability to interact with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid group can engage in ionic interactions. These properties make it a versatile compound in chemical synthesis and biological applications .
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-hydroxy-2-naphthalenesulfonic acid: Similar structure but different substitution pattern.
6-Amino-1,3-naphthalenedisulfonic acid: Contains an additional sulfonic acid group.
5-Amino-1-naphthol: Lacks the sulfonic acid group.
Uniqueness
6-Amino-1-naphthol-3-sulfonic acid hydrate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both amino and hydroxyl groups, along with the sulfonic acid group, allows for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
7-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.H2O/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNSFTVESQFFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662312 | |
Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139123-66-3 | |
Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 7-Amino-4-hydroxy-2-naphthalenesulfonic acid synthesized?
A1: A novel synthesis method for 7-Amino-4-hydroxy-2-naphthalenesulfonic acid starts with the sulfonation of Tobias acid in fuming sulfuric acid with a high concentration of SO3. This is followed by hydrolysis in dilute sulfuric acid to produce the monosodium salt. Neutralization with sodium hydroxide then yields the disodium salt solution. This solution undergoes alkaline fusion in concentrated sodium hydroxide and is subsequently acidified with dilute sulfuric acid to produce the final J acid product. [] This method is reported to be efficient, environmentally friendly, and yields a high-quality product suitable for dye production. []
Q2: Does 7-Amino-4-hydroxy-2-naphthalenesulfonic acid exhibit any biological activity?
A2: Research indicates that 7-Amino-4-hydroxy-2-naphthalenesulfonic acid demonstrates inhibitory activity against retroviral integrases, essential enzymes for the replication of viruses like HIV. Specifically, a dibromo derivative of the compound, 3,8-dibromo-7-amino-4-hydroxy-2-naphthalenesulfonic acid (2BrNSA), effectively inhibited the enzymatic activity of both HIV-1 and avian sarcoma virus (ASV) integrases in vitro. [] Furthermore, 2BrNSA inhibited reporter gene transduction in cell cultures infected with ASV and HIV-1 vectors, suggesting interference with the virus's ability to integrate its genetic material into the host cell's DNA. [] This finding highlights the potential of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid derivatives as lead compounds for developing novel antiviral therapies.
Q3: Are there any studies comparing the activity of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid on different organisms?
A3: Research has explored the effect of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid on DNA topoisomerase I from both Candida albicans (a fungal pathogen) and human cells. [] Results indicate that the compound, along with other agents like 5-hydroxy-1H-indole-3-acetic acid and quinizarin, exhibits varying degrees of selectivity for fungal topoisomerase I compared to the human enzyme. [] This suggests potential for developing antifungal agents that selectively target the fungal enzyme while minimizing effects on human cells.
Q4: Beyond its antiviral and antifungal properties, are there other applications for 7-Amino-4-hydroxy-2-naphthalenesulfonic acid?
A4: 7-Amino-4-hydroxy-2-naphthalenesulfonic acid serves as a key building block in the synthesis of complex organic molecules, particularly in dye production. [, ] Its unique structure allows for various chemical modifications, making it a versatile precursor for creating dyes with desired colors and properties. []
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